molecular formula C22H16O6S B266291 3-Oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate

3-Oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate

Cat. No. B266291
M. Wt: 408.4 g/mol
InChI Key: WEWNSFPLQIGOCZ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate, also known as TMB-4, is a synthetic compound with potential applications in scientific research. It is a member of the benzofuran family of compounds and has been studied for its biochemical and physiological effects. In

Mechanism of Action

3-Oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate works by activating the Nrf2/ARE pathway, which is a cellular defense mechanism that protects against oxidative stress. This pathway regulates the expression of genes involved in antioxidant and detoxification processes. 3-Oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate also has anti-inflammatory effects and can modulate the immune response.
Biochemical and Physiological Effects:
3-Oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate has been shown to have a variety of biochemical and physiological effects. It can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative damage. 3-Oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, it has been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

3-Oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its concentration and purity. It is also stable and has a long shelf life. However, 3-Oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate has some limitations as well. It is relatively expensive compared to other compounds, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some results.

Future Directions

For research include its potential as a treatment for neurodegenerative diseases, the development of new synthetic analogs, and further understanding of its mechanism of action.

Synthesis Methods

3-Oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate can be synthesized through a multistep process starting with the reaction of 2-thiophenecarboxaldehyde with malonic acid in the presence of piperidine. The resulting product is then reacted with 2,6-dimethoxybenzaldehyde to form the final compound, 3-Oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate. The synthesis of 3-Oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate has been optimized to produce high yields and purity.

Scientific Research Applications

3-Oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can enhance cognitive function. 3-Oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3-Oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate

Molecular Formula

C22H16O6S

Molecular Weight

408.4 g/mol

IUPAC Name

[(2E)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate

InChI

InChI=1S/C22H16O6S/c1-25-16-6-3-7-17(26-2)20(16)22(24)27-13-8-9-15-18(11-13)28-19(21(15)23)12-14-5-4-10-29-14/h3-12H,1-2H3/b19-12+

InChI Key

WEWNSFPLQIGOCZ-XDHOZWIPSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C\C4=CC=CS4)/O3

SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3

Origin of Product

United States

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